molecular formula C9H10ClF2NO B6266683 6,8-difluoro-3,4-dihydro-2H-1-benzopyran-3-amine hydrochloride CAS No. 1803582-19-5

6,8-difluoro-3,4-dihydro-2H-1-benzopyran-3-amine hydrochloride

Cat. No.: B6266683
CAS No.: 1803582-19-5
M. Wt: 221.6
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6,8-Difluoro-3,4-dihydro-2H-1-benzopyran-3-amine hydrochloride (CAS: 1803582-19-5) is a fluorinated benzopyran derivative with a molecular weight of 221.63 g/mol . Its IUPAC name is 6,8-difluoro-3,4-dihydro-2H-chromen-3-amine; hydrochloride, and it is characterized by a bicyclic chromene scaffold substituted with fluorine atoms at positions 6 and 8 and an amine group at position 3, protonated as a hydrochloride salt. The compound is stored as a room-temperature-stable powder, though detailed safety data remain unavailable .

Properties

CAS No.

1803582-19-5

Molecular Formula

C9H10ClF2NO

Molecular Weight

221.6

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,8-difluoro-3,4-dihydro-2H-1-benzopyran-3-amine hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with a suitable benzopyran derivative.

    Fluorination: Introduction of fluorine atoms at the 6 and 8 positions can be achieved using fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.

    Amination: The amine group is introduced at the 3 position through nucleophilic substitution reactions using reagents like ammonia or primary amines.

    Hydrochloride Formation: The final step involves converting the free amine to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound would involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

6,8-difluoro-3,4-dihydro-2H-1-benzopyran-3-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorine atoms and the amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium azide or thiols under basic conditions.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing fluorine or amine groups.

Scientific Research Applications

The compound features a benzopyran core with two fluorine substituents at the 6 and 8 positions, which contribute to its unique reactivity and biological activity.

Medicinal Chemistry

6,8-Difluoro-3,4-dihydro-2H-1-benzopyran-3-amine hydrochloride has been studied for its potential as a therapeutic agent. Its structural characteristics allow it to interact with various biological targets.

Case Study: Anticancer Activity

Recent studies have indicated that derivatives of benzopyran compounds exhibit anticancer properties. For instance, a study demonstrated that similar compounds can inhibit cancer cell proliferation through multiple pathways, including apoptosis induction and cell cycle arrest.

Neuropharmacology

Research has explored the neuroprotective effects of this compound. It has been shown to modulate neurotransmitter systems, which could be beneficial in treating neurodegenerative diseases.

Case Study: Neuroprotective Effects

In vitro studies have shown that 6,8-difluoro-3,4-dihydro-2H-1-benzopyran derivatives can protect neuronal cells from oxidative stress-induced damage, suggesting potential applications in Alzheimer's disease treatment.

Materials Science

The compound's unique properties make it suitable for developing new materials with specific functionalities. Its ability to form stable complexes can be harnessed in sensor technology and drug delivery systems.

Case Study: Drug Delivery Systems

Research has indicated that incorporating this compound into polymer matrices enhances the release profiles of various drugs, making it a candidate for advanced drug delivery systems.

Summary of Research Findings

Application AreaFindingsReferences
Medicinal ChemistryAnticancer properties demonstrated
NeuropharmacologyNeuroprotective effects observed
Materials ScienceEnhanced drug release profiles

Supplier Information

SupplierLocationProduct Code
American ElementsUnited StatesOMXX-294288-01
CymitQuimicaSpain3D-PMB75901
LabChem WakoJapanEN300-218318

Mechanism of Action

The mechanism of action of 6,8-difluoro-3,4-dihydro-2H-1-benzopyran-3-amine hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The fluorine atoms enhance the compound’s binding affinity and specificity, while the amine group can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target proteins, leading to the desired biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substitution Patterns and Molecular Properties

The following table summarizes key structural and physicochemical differences between the target compound and its analogs:

Compound Name Molecular Weight (g/mol) Substituents Functional Group Salt Form Key Features
6,8-Difluoro-3,4-dihydro-2H-1-benzopyran-3-amine HCl 221.63 6-F, 8-F Amine HCl High polarity due to fluorine
8-Methyl-3,4-dihydro-2H-1-benzopyran-3-amine HCl ~199 (estimated) 8-CH₃ Amine HCl Increased lipophilicity
6,8-Difluoro-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid 170.13 6-F, 8-F Carboxylic acid None Acidic, lower solubility
7-Chloro-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid 141.08 7-Cl Carboxylic acid None Electrophilic Cl substituent
Compound 42 (Patent EP 0 638 566 A1) ~399.46 (HCl salt) 6-F, 8-F, dimethylaminomethyl Amine HCl Enhanced bioavailability
Key Observations:

Fluorine vs. Methyl Substitution :

  • The 6,8-difluoro substitution in the target compound introduces strong electron-withdrawing effects, enhancing polarity and metabolic stability compared to the 8-methyl analog, which increases steric bulk and lipophilicity .
  • Fluorine’s electronegativity may improve binding affinity to targets like ion channels or enzymes, whereas methyl groups could favor membrane permeability .

Amine vs. Carboxylic Acid Functional Groups :

  • The amine hydrochloride form of the target compound ensures higher water solubility compared to carboxylic acid derivatives (e.g., 6,8-difluoro-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid), which are prone to ionization at physiological pH, reducing solubility .

Complex Derivatives (e.g., Compound 42): The addition of dimethylaminomethyl groups in Compound 42 () introduces basic nitrogen centers, likely improving solubility and bioavailability via salt formation. Such modifications are absent in the simpler target compound, highlighting trade-offs between synthetic complexity and pharmacokinetic optimization .

Spectral and Analytical Data

  • NMR and Mass Spectrometry :

    • The target compound’s hydrochloride salt structure is confirmed via NMR (e.g., δ 2.84 ppm for dimethylamine protons in analogs) and FAB-MS (e.g., m/z 364 for protonated molecular ion in Compound 42) .
    • Comparatively, carboxylic acid analogs lack amine-related peaks but show characteristic carbonyl signals (~170 ppm in ¹³C NMR) .
  • Chromatographic Behavior: Hydrochloride salts like the target compound exhibit distinct retention times in RP-HPLC compared to non-ionic analogs due to increased polarity .

Biological Activity

6,8-difluoro-3,4-dihydro-2H-1-benzopyran-3-amine hydrochloride is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various models, and structural insights.

The molecular formula of this compound is C10H10F2NHClC_10H_{10}F_2N\cdot HCl with a molecular weight of approximately 221.63 g/mol . The compound features a benzopyran core, which is known for its diverse biological activities.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of benzopyran derivatives. For instance, certain analogues demonstrated significant effectiveness against various bacterial strains and fungi. The structure-activity relationship (SAR) studies indicated that substitutions on the benzopyran ring could enhance antimicrobial potency .

Table 1: Antimicrobial Efficacy of Benzopyran Derivatives

CompoundTarget OrganismInhibition (%)
Compound 10cStaphylococcus aureus7.75
Compound 10fStaphylococcus aureus7.92
Compound 10gStaphylococcus aureus8.94
Compound 10iCandida albicans21.65

Anti-inflammatory Effects

In preclinical models, particularly in adjuvant-induced arthritis in rats, the compound exhibited notable anti-inflammatory effects. An effective dose (ED50) of 0.094 mg/kg significantly reduced edema and inflammation . This suggests that the compound may have therapeutic potential in treating inflammatory diseases.

Dipeptidyl Peptidase IV (DPP-IV) Inhibition

6,8-difluoro-3,4-dihydro-2H-1-benzopyran derivatives have also been investigated as DPP-IV inhibitors, which are relevant in managing type 2 diabetes. One study reported that a related compound achieved over 80% inhibition of DPP-IV activity at a dosage of 3 mg/kg . This highlights the potential for these compounds in metabolic disease management.

The biological activity of benzopyran derivatives is often attributed to their ability to interact with specific biological targets:

  • Antimicrobial Mechanism : The compounds may disrupt bacterial cell membranes or inhibit essential enzymes involved in cell wall synthesis.
  • Anti-inflammatory Mechanism : The inhibition of pro-inflammatory cytokines and enzymes such as COX-2 has been suggested as a mechanism for their anti-inflammatory effects.
  • DPP-IV Inhibition : Compounds bind to the active site of DPP-IV, preventing substrate recognition and subsequent enzyme activity.

Case Study: Efficacy in Animal Models

A study involving the administration of 6,8-difluoro-3,4-dihydro-2H-1-benzopyran derivatives in rat models demonstrated significant reductions in inflammatory markers and pain scores compared to control groups . This reinforces the potential therapeutic applications in chronic inflammatory conditions.

Case Study: Structural Insights

Molecular docking studies have provided insights into how these compounds interact with their targets at the molecular level. For example, interactions with amino acids critical for receptor binding have been characterized, which can guide further optimization of these compounds for enhanced efficacy .

Q & A

Basic: What are the standard synthetic routes for 6,8-difluoro-3,4-dihydro-2H-1-benzopyran-3-amine hydrochloride?

Methodological Answer:
A common synthesis involves multi-step functionalization of the benzopyran core. For example, a derivative with 6,8-difluoro substitution can be synthesized via nucleophilic substitution reactions using dimethylamine hydrochloride and potassium carbonate under reflux conditions. Purification typically employs silica gel column chromatography (chloroform:methanol gradients) followed by recrystallization from ethanol/methanol . Key steps include protecting group strategies (e.g., pivaloylation) and acid-catalyzed cyclization to form the dihydrobenzopyran scaffold.

Basic: How to confirm the structural identity of this compound?

Methodological Answer:
Structural confirmation requires a combination of:

  • NMR Spectroscopy : Compare chemical shifts (e.g., δ 2.84 ppm for dimethylamine protons, δ 6.76 ppm for aromatic protons) with published data .
  • Mass Spectrometry : Use FAB-MS or ESI-MS to verify the molecular ion peak (e.g., m/z 363 [M+H]+ for the free base) .
  • X-ray Crystallography : If crystalline, resolve the stereochemistry of the amine group (e.g., (4S)-configuration in related compounds) .

Advanced: How to optimize solid-phase extraction (SPE) for isolating this compound from biological matrices?

Methodological Answer:

  • Sorbent Selection : Use Oasis HLB cartridges (60 mg, 3 cc) due to their mixed-mode retention for polar amines. Condition with methanol and water (pH-adjusted with 0.1% NH₄OH) to enhance recovery .
  • Elution Optimization : Elute with 2 mL methanol:2-propanol (9:1, v/v) containing 1% formic acid to protonate the amine group and disrupt matrix interactions.
  • Internal Standards : Spike with deuterated analogs (e.g., triclosan-d₃ or BP-3-d₅) to correct for matrix effects during LC-MS quantification .

Advanced: How to resolve contradictions in NMR data during characterization?

Methodological Answer:

  • Solvent Effects : Use deuterated DMSO or CDCl₃ to avoid solvent-induced shifts. For example, amine protons may appear as broad singlets in DMSO-d₆ due to hydrogen bonding .
  • Purity Check : Confirm sample purity via HPLC (C18 column, 0.1% TFA in acetonitrile/water) to rule out impurities causing split peaks.
  • Dynamic Exchange : For labile protons (e.g., NH₂), perform variable-temperature NMR to decouple exchange effects.

Basic: What safety protocols are recommended for handling this compound?

Methodological Answer:

  • PPE : Wear nitrile gloves, safety goggles, and a lab coat. Use a face shield during bulk weighing .
  • Engineering Controls : Work in a fume hood to prevent inhalation of hydrochloride salt aerosols.
  • Deactivation : Silanize glassware with 5% dimethyldichlorosilane (DMDCS) to minimize adsorption losses .

Advanced: How to validate a quantitative LC-MS method for this compound in wastewater samples?

Methodological Answer:

  • Matrix Matching : Prepare calibration standards in influent wastewater (filtered through GF/F 0.7 μm filters) to account for ion suppression .
  • Linearity and LOD : Achieve linearity (R² > 0.99) across 1–100 ng/mL. Calculate LOD as 3× baseline noise (typically < 0.5 ng/mL).
  • Recovery Studies : Spike samples at low (10 ng/mL), medium (50 ng/mL), and high (100 ng/mL) levels. Acceptable recovery ranges: 70–120% .

Basic: What solvents are compatible with this compound for solubility studies?

Methodological Answer:

  • Polar Solvents : Use methanol, ethanol, or DMSO for dissolution (test at 1–10 mg/mL). Avoid chloroform due to potential amine salt precipitation.
  • Aqueous Buffers : Solubilize in pH 4.0 acetate buffer (0.1 M) with sonication. Centrifuge at 10,000 × g to remove particulates .

Advanced: How to troubleshoot low yields in the final recrystallization step?

Methodological Answer:

  • Solvent Pair Screening : Test ethanol/isopropyl ether or methanol/diethyl ether for optimal crystal nucleation.
  • Temperature Gradients : Cool the solution gradually from 50°C to 4°C over 12 hours to enhance crystal growth.
  • Salt Formation : Convert the free base to a hydrochloride salt (e.g., using 1N HCl/2-propanol) to improve crystallinity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.